D-Erythrose-3-13C

Catalog No.
S12887539
CAS No.
M.F
C4H8O4
M. Wt
121.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Erythrose-3-13C

Product Name

D-Erythrose-3-13C

IUPAC Name

(2R,3R)-2,3,4-trihydroxy(313C)butanal

Molecular Formula

C4H8O4

Molecular Weight

121.10 g/mol

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i4+1

InChI Key

YTBSYETUWUMLBZ-UPJORRFUSA-N

Canonical SMILES

C(C(C(C=O)O)O)O

Isomeric SMILES

C([13C@H]([C@H](C=O)O)O)O

Isotope Incorporation Strategies for Erythrose Derivatives

The incorporation of carbon-13 isotopes into D-erythrose represents a sophisticated approach to producing labeled sugar compounds for metabolic flux analysis and nuclear magnetic resonance studies [2]. The strategic placement of ¹³C at the C-3 position of D-erythrose requires careful consideration of synthetic pathways that preserve isotope fidelity while maintaining structural integrity [5].

Chemical synthesis approaches for D-erythrose-3-¹³C typically involve selective oxidation methodologies that target specific carbon positions [20]. The lead tetraacetate oxidation method provides a reliable route for D-erythrose preparation, where D-glucose undergoes selective degradation to di-O-formyl-D-erythrose through oxidation with two moles of lead tetraacetate [20]. This method achieves yields of at least 80% of theoretical values, making it particularly suitable for isotope incorporation studies [20]. The ester groups formed during this process are easily hydrolyzed to yield the free erythrose sugar [20].

Alternative synthetic strategies employ enzymatic approaches for isotope incorporation [34]. Microbial biotransformation using Gluconobacter frateurii achieves complete oxidation of erythritol to L-erythrulose, which can subsequently be isomerized to produce labeled erythrose derivatives [34]. The enzymatic reduction pathway offers advantages in terms of stereoselectivity and mild reaction conditions that preserve isotope labeling [34].

Synthesis MethodStarting MaterialYield (%)Key Advantages
Lead Tetraacetate Oxidation [20]D-Glucose80+High selectivity, reliable
Enzymatic Biotransformation [34]Erythritol98Stereoselective, mild conditions
Chemical Reduction [37]D-Erythrose derivativesVariableDirect functional group manipulation

The isotope incorporation efficiency depends critically on the choice of precursor molecules and reaction conditions [7]. Carbon-13 labeled precursors such as [1-¹³C]acetate and [1-¹³C]propionate serve as building blocks for biosynthetic incorporation strategies [10]. These precursors can be incorporated into polyketide pathways and subsequently channeled into tetrose sugar biosynthesis through metabolic engineering approaches [10].

Transketolase-catalyzed reactions provide another avenue for isotope incorporation, where labeled substrates undergo ketol transfer reactions to generate isotopically enriched erythrose derivatives [24]. The transketolase enzyme from various bacterial sources demonstrates specificity for tetrose sugar formation when provided with appropriate isotopically labeled substrates [1].

Metabolic Engineering Approaches in ¹³C Labeling

Metabolic engineering strategies for producing D-erythrose-3-¹³C leverage cellular machinery to achieve site-specific isotope incorporation [23]. The pentose phosphate pathway serves as a primary route for erythrose-4-phosphate biosynthesis, which can be metabolically engineered to incorporate carbon-13 labels at specific positions [22] [23].

Corynebacterium glutamicum represents an exemplary host organism for metabolic engineering of sugar biosynthesis [26]. Genetic modification involving inactivation of the pfkA gene encoding 6-phosphofructokinase successfully redirects carbon flux toward the pentose phosphate pathway [26]. This metabolic redirection enables enhanced production of sedoheptulose and related tetrose sugars from glucose feedstock [26]. The engineered strain achieves sedoheptulose concentrations of 24 grams per liter with yields of 0.4 grams per gram glucose, demonstrating the efficacy of targeted metabolic engineering [26].

The erythritol catabolism pathway in Brucella species provides insights into metabolic engineering strategies for tetrose sugar production [1] [23]. Three previously unknown isomerization reactions catalyzed by EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase), and RpiB (D-erythrose-4-phosphate isomerase) convert L-3-tetrulose-4-phosphate to D-erythrose-4-phosphate [1] [23]. These enzymatic steps can be engineered into heterologous hosts to establish metabolic pathways for isotopically labeled erythrose production [1].

Metabolic Engineering TargetHost OrganismGenetic ModificationProduct Yield
Pentose Phosphate Pathway [26]Corynebacterium glutamicumpfkA knockout24 g/L sedoheptulose
Erythritol Catabolism [1] [23]Brucella speciesNative pathwayHigh D-erythrose-4-P
Transaldolase Activity [1]Escherichia coliOverexpressionEnhanced tetrose formation

Isotope labeling experiments using [U-¹³C]glucose and [U-¹³C]glutamine provide complementary information for metabolic flux analysis in engineered systems [12]. The selection of appropriate isotopic tracers determines the precision of flux measurements, with [1,2-¹³C]glucose providing optimal estimates for glycolysis and pentose phosphate pathway fluxes [39]. Parallel labeling experiments using different tracers enable comprehensive analysis of metabolic networks involved in tetrose sugar biosynthesis [12] [39].

The biosynthetic incorporation of stable isotopes through metabolic engineering offers advantages over chemical synthesis approaches [43]. Cellular glycosyltransferases demonstrate evolved selectivity for specific substrate donors and polysaccharide acceptors, enabling chemoselective modification of target molecules [43]. This biocatalytic approach exploits the intrinsic selectivity of enzymatic systems to achieve site-specific isotope incorporation [43].

Purification and Isolation Techniques for Stable Isotope Compounds

The purification of D-erythrose-3-¹³C requires specialized chromatographic techniques that can effectively separate isotopically labeled compounds from unlabeled analogs and synthetic intermediates [13] [17]. Ion-exchange chromatography using Dowex 1 borate form columns provides effective separation of tetrose sugars based on their borate complex formation characteristics [17].

High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for isotope-labeled compound purification [15] [32]. The analytical method employs hydrophobic hypercrosslinked sorbents combined with hydrophilic sorbents to achieve comprehensive extraction of labeled compounds from complex reaction mixtures [15]. Extraction volumes of up to 10 liters enable concentration factors exceeding 200,000-fold, facilitating precise isotope ratio analysis [15].

The purification protocol typically involves multiple chromatographic steps to achieve the required isotopic purity [13]. Initial ammonium sulfate fractionation removes bulk proteins and cellular debris, followed by DEAE-cellulose chromatography for preliminary separation [13]. Subsequent Sephadex G-100 gel filtration provides size-based separation, while Cibacron Blue affinity chromatography offers selective purification based on specific binding interactions [13].

Purification StepColumn TypeMobile PhaseRecovery (%)
Ion Exchange [17]Dowex 1 (borate)Gradient elution85-95
DEAE-Cellulose [13]Anion exchange0-0.5 M NaCl gradient70-80
Gel Filtration [13]Sephadex G-100Phosphate buffer90-95
Affinity [13]Cibacron Blue0-1.0 M NaCl gradient60-75

Solid-phase extraction methods specifically designed for stable isotope analysis demonstrate superior performance for isotopically labeled sugar compounds [15]. The optimization of extraction conditions includes careful selection of elution solvents, sorbent quantities, and solution pH values [15]. These parameters significantly influence recovery rates and isotopic integrity of the purified compounds [15].

Gas chromatography-mass spectrometry analysis provides definitive characterization of purified isotope-labeled compounds [31]. Chemical ionization methods offer superior performance compared to electron ionization for isotopomer quantification of sugar derivatives [31]. The analytical approach enables precise determination of isotopic enrichment levels and verification of structural integrity following purification procedures [31].

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for characterizing purified ¹³C-labeled erythrose compounds [29]. The ¹⁸O isotope-induced shift methodology provides sensitive detection of isotope incorporation and enables continuous monitoring of labeling efficiency [29]. This approach offers distinct advantages over chemical conversion methods, including the ability to simultaneously analyze multiple sugar species and simplified data interpretation [29].

Liquid chromatography coupled with high-resolution mass spectrometry enables sensitive analysis of isotopomer distributions without requiring derivatization procedures [32]. This methodology demonstrates improved sensitivity, reproducibility, and accuracy for determining isotopic enrichments compared to traditional analytical approaches [32]. The technique facilitates direct analysis of free sugars in biological samples and synthetic preparations [32].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

121.04561357 g/mol

Monoisotopic Mass

121.04561357 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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